ethyl (4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)acetate
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Overview
Description
Ethyl (4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)acetate is a complex organic compound with a molecular formula of C21H19FN2O5 This compound is characterized by its unique structure, which includes a fluorobenzyl group, an imidazolidinylidene moiety, and a methoxyphenoxy acetate ester
Preparation Methods
The synthesis of ethyl (4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)acetate involves multiple steps. One common synthetic route includes the following steps:
Formation of the imidazolidinylidene intermediate: This step involves the reaction of 2-fluorobenzylamine with a suitable carbonyl compound to form the imidazolidinylidene intermediate.
Coupling with methoxyphenoxy acetate: The intermediate is then coupled with 2-methoxyphenoxy acetic acid under appropriate conditions to form the desired ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Ethyl (4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl (4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)acetate involves its interaction with specific molecular targets. The fluorobenzyl group and imidazolidinylidene moiety play crucial roles in its binding to target proteins or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Ethyl (4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)acetate can be compared with similar compounds such as:
Ethyl (4-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate: This compound has a similar structure but with a different substitution pattern on the benzyl group.
Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate: This compound includes a chloro substituent, which can alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy group, which can influence its chemical and biological properties.
Properties
Molecular Formula |
C22H21FN2O6 |
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Molecular Weight |
428.4 g/mol |
IUPAC Name |
ethyl 2-[4-[(E)-[1-[(2-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]-2-methoxyphenoxy]acetate |
InChI |
InChI=1S/C22H21FN2O6/c1-3-30-20(26)13-31-18-9-8-14(11-19(18)29-2)10-17-21(27)25(22(28)24-17)12-15-6-4-5-7-16(15)23/h4-11H,3,12-13H2,1-2H3,(H,24,28)/b17-10+ |
InChI Key |
LHILTFMCCLHUHB-LICLKQGHSA-N |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F)OC |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F)OC |
Origin of Product |
United States |
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